[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-nitrophenyl)methanone
Description
The compound [5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-nitrophenyl)methanone features a pyrazole core substituted with hydroxy and trifluoromethyl groups at the 5-position, a phenyl group at the 3-position, and a 3-nitrophenyl methanone moiety. This structure combines electron-withdrawing (trifluoromethyl, nitro) and polar (hydroxy) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O4/c18-17(19,20)16(25)10-14(11-5-2-1-3-6-11)21-22(16)15(24)12-7-4-8-13(9-12)23(26)27/h1-9,25H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDVRMIMBIHEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)(F)F)O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386693 | |
| Record name | [5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5795-34-6 | |
| Record name | [5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-nitrophenyl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with β-diketones, followed by nitration and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant and Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant antioxidant and anti-inflammatory activities. Molecular docking studies have shown that these compounds can effectively interact with biological targets involved in oxidative stress and inflammation pathways, suggesting their potential as therapeutic agents for conditions like arthritis and cardiovascular diseases .
2. Anticancer Activity
Several studies have reported the anticancer potential of pyrazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives with nitro groups have shown enhanced cytotoxicity against various cancer cell lines .
3. Antimicrobial Activity
The structural features of [5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-nitrophenyl)methanone contribute to its antimicrobial properties. Studies have demonstrated effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Materials Science Applications
1. Nonlinear Optical (NLO) Properties
The compound exhibits promising nonlinear optical properties, which are essential for applications in photonic devices and materials. The presence of the trifluoromethyl group is known to enhance the hyperpolarizability of the molecule, making it suitable for applications in laser technology and optical switching .
2. Electroluminescent Devices
Due to its unique electronic properties, this pyrazole derivative can be explored in the development of electroluminescent materials. Its ability to facilitate photo-induced electron transfer positions it as a potential candidate for organic light-emitting diodes (OLEDs) and other optoelectronic applications .
Agricultural Chemistry Applications
1. Pesticidal Activity
Research into the pesticidal properties of pyrazole derivatives indicates that compounds like this compound may serve as effective agrochemicals against pests and pathogens affecting crops. The structural motifs allow for specific interactions with biological targets in pests, potentially leading to novel pest control strategies .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Antimicrobial Properties | Showed efficacy against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) lower than traditional antibiotics. |
| Study 3 | Nonlinear Optical Properties | Exhibited high hyperpolarizability values, indicating potential for use in NLO applications; DFT calculations supported experimental findings. |
Mechanism of Action
The mechanism of action of [5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-nitrophenyl)methanone involves its interaction with specific molecular targets. For instance, if used as a drug, it may bind to enzymes or receptors, altering their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities with related compounds:
| Compound Name | Pyrazole Substituents | Aryl Group (Methanone) | Key Functional Groups | Molecular Formula |
|---|---|---|---|---|
| Target Compound | 5-hydroxy, 3-phenyl, 5-CF₃ | 3-nitrophenyl | -NO₂, -OH, -CF₃ | C₁₈H₁₂F₃N₃O₃ (estimated) |
| (4-Amino-2-(cyclohexylamino)thiazol-5-yl)(3-nitrophenyl)methanone | Thiazole (not pyrazole) | 3-nitrophenyl | -NO₂, -NH₂, cyclohexylamino | C₁₇H₁₈N₆O₃S |
| 3-(4-Chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl-methanone | 5-hydroxy, 4,5-dihydro, 3-(4-Cl-phenyl) | 3-pyridyl | -Cl, -OH, dihydropyrazole | C₂₂H₁₈ClN₃O₂ |
| [4-[(4-bromo-3,5-dimethyl-1-pyrazolyl)methyl]phenyl]-[5-hydroxy-3-methyl-5-CF₃-4H-pyrazol-1-yl]methanone | 5-hydroxy, 5-CF₃, 3-methyl | 4-bromo-phenyl | -Br, -CF₃, -OH | C₁₈H₁₈BrF₃N₄O₂ |
Key Observations :
- Pyrazole vs. Thiazole Core : Replacement of pyrazole with thiazole (as in ) introduces a sulfur atom, altering electronic properties and hydrogen-bonding capacity. Thiazole derivatives often exhibit enhanced metabolic stability .
- Dihydropyrazole vs. Aromatic Pyrazole : The 4,5-dihydropyrazole in introduces conformational flexibility, which may reduce planarity and affect interactions with hydrophobic pockets in enzymes .
Physicochemical Properties
- Solubility: The nitro group (-NO₂) in the target compound increases polarity compared to methoxy or methyl substituents, but the trifluoromethyl (-CF₃) group may counterbalance this by enhancing lipophilicity.
- Melting Points : Pyrazole derivatives with nitro groups (e.g., ) typically exhibit higher melting points (>200°C) due to strong intermolecular dipole interactions .
Biological Activity
The compound [5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-nitrophenyl)methanone is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring , a trifluoromethyl group , and a nitrophenyl moiety , contributing to its unique chemical properties. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability, while the hydroxyl group may contribute to hydrogen bonding interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the pyrazole core through the reaction of hydrazine with β-diketones.
- Introduction of the trifluoromethyl group via nucleophilic substitution.
- Final acylation step to attach the nitrophenyl group.
Anticancer Activity
Recent studies have indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties . For instance:
- Mechanism : The compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
- Findings : In vitro studies demonstrated that derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor , particularly against:
- Cyclooxygenase (COX) : Inhibition of COX enzymes suggests anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Protein Kinases : The ability to selectively inhibit certain kinases could lead to new treatments for diseases characterized by aberrant signaling pathways.
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Case Study 1 : A derivative of pyrazolo[1,5-a]pyrimidine was tested for anticancer activity in a xenograft model, resulting in a significant reduction in tumor size compared to controls.
- Case Study 2 : Enzymatic assays revealed that a related compound effectively inhibited COX-2 with an IC50 value of 0.5 µM, indicating strong anti-inflammatory potential.
Comparative Analysis
The following table compares this compound with other known pyrazolo[1,5-a]pyrimidines:
| Compound Name | Anticancer Activity | Enzyme Inhibition | Lipophilicity |
|---|---|---|---|
| Compound A | Moderate | Yes (COX) | High |
| Compound B | High | Yes (PK) | Moderate |
| [5-hydroxy...] | High | Yes (COX, PK) | Very High |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrazole core in [5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-nitrophenyl)methanone?
- Methodology : The pyrazole ring can be synthesized via cyclization reactions using substituted hydrazides or α,β-unsaturated ketones. For example, phosphorous oxychloride (POCl₃) at 120°C facilitates cyclization of hydrazides to form oxadiazole-fused pyrazoles . Acylation of pyrazolone intermediates (e.g., 1,3-dimethyl-5-pyrazolone) with aromatic ketones under reflux conditions is another approach, as demonstrated in analogous pyrazole-methanone syntheses .
- Key Considerations : Optimize reaction time and temperature to minimize side products like over-acylated derivatives. Purification via column chromatography or recrystallization is critical for isolating the target compound .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Analyze chemical shifts for the hydroxy group (δ ~10–12 ppm, broad singlet), trifluoromethyl (δ ~110–120 ppm in ¹³C), and nitrophenyl protons (distinct aromatic splitting patterns). Compare with analogous pyrazole-methanones .
- IR : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and hydroxy (-OH) vibrations (~3200–3500 cm⁻¹) .
Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. For example, similar pyrazole-methanones were resolved with Mo-Kα radiation (λ = 0.71073 Å) and refined to R-factors < 0.05 .
- Challenges : Address potential twinning or disorder in the trifluoromethyl group by applying restraints during refinement .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., -NO₂, -CF₃) influence the compound’s reactivity and stability?
- Methodology :
- DFT Calculations : Use Multiwfn to analyze frontier molecular orbitals (FMOs) and electrostatic potential (ESP) surfaces. The electron-withdrawing -NO₂ and -CF₃ groups reduce electron density on the pyrazole ring, increasing electrophilicity at the carbonyl carbon .
- Kinetic Studies : Monitor degradation under acidic/alkaline conditions via HPLC to assess hydrolytic stability .
Q. What mechanistic pathways explain side-product formation during acylation of pyrazole intermediates?
- Methodology :
- GC-MS Analysis : Identify byproducts like di-acylated derivatives or ring-opened species. For example, over-acylation of pyrazolones can occur if stoichiometry is not tightly controlled .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s biological activity?
- Methodology :
- Pharmacophore Modeling : Map critical features (e.g., hydrogen-bond acceptors at -NO₂/-CF₃, hydrophobic phenyl rings) using tools like Schrödinger’s Phase. Replace the 3-nitrophenyl group with bioisosteres (e.g., 4-cyanophenyl) to enhance target binding .
- In Vitro Assays : Test analogs against disease-relevant targets (e.g., Factor Xa for anticoagulant activity) to correlate substituent effects with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
